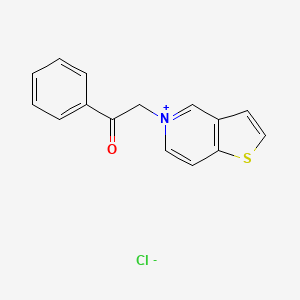

5-Phenacylthieno(3,2-c)pyridinium chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CH-200 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as nucleophilic substitution, electrophilic addition, and condensation reactions are likely involved.

Industrial Production Methods: Industrial production of CH-200 would involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: CH-200 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können CH-200 in reduzierte Formen mit unterschiedlichen Eigenschaften umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Säuren oder Basen, abhängig vom Typ der Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

CH-200 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen zu studieren und neue Synthesemethoden zu entwickeln.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und mögliche therapeutische Anwendungen.

Medizin: Auf seine antiarrhythmischen Eigenschaften und den potenziellen Einsatz bei der Behandlung von Herzrhythmusstörungen untersucht.

Industrie: Bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von CH-200 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es entfaltet seine antiarrhythmischen Wirkungen durch Modulation von Ionenkanälen in Herzzellen, wodurch der Herzrhythmus stabilisiert wird. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass es Natrium- und Kaliumkanäle beeinflusst, die eine entscheidende Rolle in der Herz-Elektrophysiologie spielen .

Wirkmechanismus

The mechanism of action of CH-200 involves its interaction with specific molecular targets in the body. It exerts its antiarrhythmic effects by modulating ion channels in cardiac cells, thereby stabilizing the cardiac rhythm. The exact molecular pathways and targets are still under investigation, but it is believed to affect sodium and potassium channels, which play a crucial role in cardiac electrophysiology .

Vergleich Mit ähnlichen Verbindungen

CH-200 ist einzigartig in seiner Wirksamkeit und Spezifität als Antiarrhythmikum. Zu den ähnlichen Verbindungen gehören:

Procainamid: Ein weiteres Antiarrhythmikum, aber weniger wirksam als CH-200 in bestimmten Tiermodellen.

Lidocain: Häufig verwendet für seine lokale Anästhesie und antiarrhythmische Wirkungen, aber mit unterschiedlichen Pharmakokinetik- und Wirksamkeitsprofilen.

CH-200 zeichnet sich durch seine höhere Wirksamkeit bei der Hemmung von Arrhythmien bei Beagles im Vergleich zu diesen ähnlichen Verbindungen aus .

Biologische Aktivität

5-Phenacylthieno(3,2-c)pyridinium chloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 296.215 g/mol

- Physical Form : White crystalline solid

- Melting Point : 166 °C

The compound features a thieno(3,2-c)pyridine core with a phenacyl group, which contributes to its unique biological properties.

Biological Activities

Research has demonstrated that this compound exhibits several important biological activities:

- Anti-inflammatory Properties :

-

Vasodilator Effects :

- The compound acts as a vasodilator, which may be beneficial in treating cardiovascular diseases by improving blood flow and reducing blood pressure.

- Inhibition of Platelet Aggregation :

-

Toxicity Profile :

- Toxicity studies reveal an LD50 greater than 300 mg/kg in mice, suggesting a relatively low acute toxicity profile.

The exact mechanism of action of this compound remains under investigation. However, its interaction with various biological pathways involved in inflammation and thrombosis is a focal point for ongoing research.

Comparative Analysis with Similar Compounds

To better understand its unique properties, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | CHClNS | Saturated derivative with different reactivity |

| 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride | CHClNS | Contains a chlorobenzyl group instead of phenacyl |

| Ticlopidine pyridinium analog | CHClNS | Known for its antiplatelet activity |

The unique phenacyl substitution on the thieno(3,2-c)pyridine core distinguishes this compound from others listed above.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anti-inflammatory Activity : In an experimental setup where rats were treated with the compound before carrageenan injection, significant reductions in paw swelling were observed over time, indicating effective anti-inflammatory action .

- Vasodilation and Platelet Aggregation Inhibition : Clinical evaluations demonstrated improvements in vascular function and reduced platelet aggregation in treated subjects compared to controls .

Eigenschaften

CAS-Nummer |

64955-45-9 |

|---|---|

Molekularformel |

C15H12ClNOS |

Molekulargewicht |

289.8 g/mol |

IUPAC-Name |

1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |

InChI |

InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |

InChI-Schlüssel |

TZDJIQPAOYGOTB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

53885-65-7 (bromide) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.